REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])([OH:3])=O.[Cl-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O>[O:3]=[C:1]1[C:14]2[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=2[CH2:5][CH2:4]1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with an acetone/dry ice bath
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the obtained solid was purified by flash chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
The product was further recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC=2C(=CC=CC12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |